4-bromo-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide
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Overview
Description
4-bromo-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a trifluoromethyl group, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be formed through a cyclization reaction involving thiosemicarbazide and an appropriate carbonyl compound.
Bromination: The bromine atom is introduced via a bromination reaction using N-bromosuccinimide (NBS) under radical conditions.
Coupling Reactions: The final coupling of the triazole-thiadiazole intermediate with a benzamide derivative can be achieved using standard amide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring.
Reduction: Reduction reactions can target the nitro groups if present in any precursor molecules.
Substitution: The bromine atom can be substituted with other nucleophiles in a typical nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
4-bromo-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Biological Studies: The compound’s unique structure allows it to be used as a probe in biological assays to study enzyme interactions and cellular pathways.
Material Science: Its chemical stability and functional groups make it suitable for use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation and survival pathways. The trifluoromethyl group enhances its binding affinity to these targets, while the triazole and thiadiazole rings contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares the bromophenyl group and has shown biological activities such as anticancer properties.
N-methylbenzamide: Although structurally simpler, it serves as a useful comparison due to its amide functional group.
Uniqueness
4-bromo-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its pharmacokinetic properties, making it a promising candidate for drug development.
Properties
Molecular Formula |
C19H12BrF3N6OS |
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Molecular Weight |
509.3 g/mol |
IUPAC Name |
4-bromo-N-[3-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C19H12BrF3N6OS/c1-10-15(26-28-29(10)14-4-2-3-12(9-14)19(21,22)23)16-24-18(31-27-16)25-17(30)11-5-7-13(20)8-6-11/h2-9H,1H3,(H,24,25,27,30) |
InChI Key |
KBGJMVSGBUJZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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